molecular formula C23H28N2O4 B2958796 5-[2-(azepan-1-yl)-2-oxoethoxy]-2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)pyran-4-one CAS No. 898440-13-6

5-[2-(azepan-1-yl)-2-oxoethoxy]-2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)pyran-4-one

Cat. No.: B2958796
CAS No.: 898440-13-6
M. Wt: 396.487
InChI Key: UVWNUBLLGKEVCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular weight of this compound is 396.487. For more detailed structural information, you may need to refer to a specialized database or resource.


Physical and Chemical Properties Analysis

The average mass of this compound is 462.625 Da and the monoisotopic mass is 462.320618 Da . For more detailed physical and chemical properties, you may need to refer to a specialized database or resource.

Scientific Research Applications

Photolytic Ring-Expansions and Azepine Derivatives

Research on photolytic ring-expansions of azidoquinolines and azidodiazines has shown unexpected azepine ring-opening reactions, which could offer pathways for synthesizing related compounds including azepine derivatives (R. Hayes, J. Schofield, R. Smalley, & D. Scopes, 1990). Such methodologies may be applicable to the synthesis and functional exploration of the target compound.

Synthesis of Heterocyclic Derivatives

A study describing an efficient route for the synthesis of 3‐heterocyclylquinolinones via novel precursors highlights the potential for creating diverse heterocyclic compounds, including azepineyl derivatives (M. Hassan & Hany M Hassanin, 2017). This indicates the versatility of quinolinone frameworks for incorporating different heterocycles, which could extend to the development of compounds similar to the one .

Antitumor Activities of Isoquinoline Derivatives

Isoquinoline derivatives have been explored for their antitumor activities, providing a foundation for assessing the biological relevance of related compounds (H. Hassaneen, Wagnat W. Wardkhan, & Y. S. Mohammed, 2013). The research on isoquinoline[2,1-g][1,6]naphthyridine derivatives suggests a potential avenue for evaluating the target compound's utility in therapeutic contexts.

Pyrazolo[3,4-c]isoquinoline Derivatives

The synthesis and exploration of pyrazolo[3,4-c]isoquinoline derivatives (S. L. Bogza et al., 2005) highlight the synthetic accessibility and potential pharmacological applications of complex isoquinoline structures. This research underlines the chemical diversity achievable within the isoquinoline scaffold and its relevance for generating biologically active molecules.

Synthesis and Biological Activity of Quinoline Derivatives

Investigations into the synthesis and in vitro anti-tumor activity of new tetrahydroquinoline derivatives (Hai Li, 2013) demonstrate the therapeutic potential of quinoline-based compounds. The methodologies and biological evaluations discussed could serve as a model for the development and assessment of the target compound's potential applications.

Properties

IUPAC Name

5-[2-(azepan-1-yl)-2-oxoethoxy]-2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)pyran-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c26-21-13-20(15-24-12-9-18-7-3-4-8-19(18)14-24)28-16-22(21)29-17-23(27)25-10-5-1-2-6-11-25/h3-4,7-8,13,16H,1-2,5-6,9-12,14-15,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWNUBLLGKEVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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